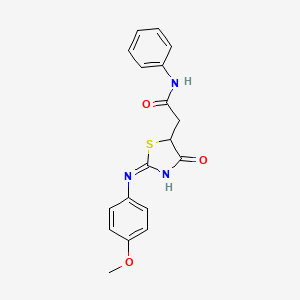

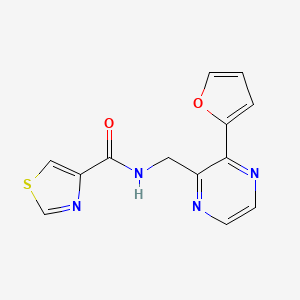

![molecular formula C11H13ClN2 B3003909 (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1203861-83-9](/img/structure/B3003909.png)

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is a derivative of 2,5-diazabicyclo[2.2.1]heptane, which is a bicyclic structure containing two nitrogen atoms. The synthesis and study of this compound and its derivatives are of interest due to their potential applications in drug discovery and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been reported using various strategies. One approach involves starting from l-4-hydroxyproline, a readily available chiral pool, and employing a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This method has been optimized to yield the aminonitrile precursor with a good level of control over the stereochemistry . Another synthesis route utilizes the directed metalation strategy to introduce substituents at the C-position of the diazabicyclo[2.2.1]heptane ring . These methods provide access to a variety of substituted diazabicyclo[2.2.1]heptane derivatives for further functionalization and application.

Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized by X-ray crystallography. The crystal structure of a related compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, reveals that the diazabicyclo[2.2.1]heptane cages are protonated at the two nitrogen sites, and the structure is stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds . This structural information is crucial for understanding the reactivity and interaction of these compounds with other molecules.

Chemical Reactions Analysis

The reactivity of the 2,5-diazabicyclo[2.2.1]heptane derivatives has been explored in various chemical reactions. For instance, the addition of 2,4-dinitrobenzenesulphenyl chloride to a related compound, 2-methylenebicyclo[2.2.1]hept-5-ene, has been studied, providing insights into the regioselectivity and stereochemistry of the addition reaction . These studies contribute to a deeper understanding of the chemical behavior of diazabicyclo[2.2.1]heptane derivatives and their potential as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted 2,5-diazabicyclo[2.2.1]heptanes have been investigated using techniques such as 1H NMR spectroscopy. These studies have indicated the presence of multiple conformations in solution, which is significant for predicting the behavior of these compounds in different environments . Understanding these properties is essential for the development of new materials and pharmaceuticals based on the diazabicyclo[2.2.1]heptane scaffold.

Propriétés

IUPAC Name |

(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-10-3-1-2-4-11(10)14-7-8-5-9(14)6-13-8/h1-4,8-9,13H,5-7H2/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEELTWIZQHEAAZ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

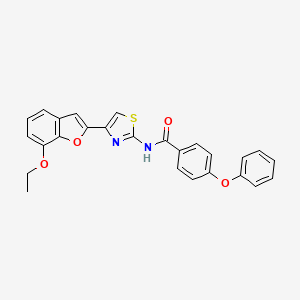

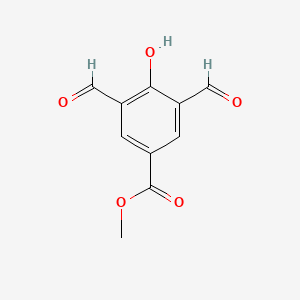

![6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003826.png)

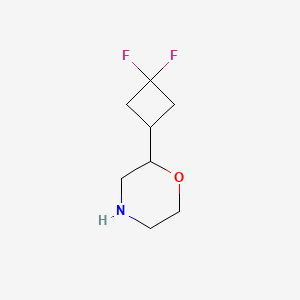

![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)

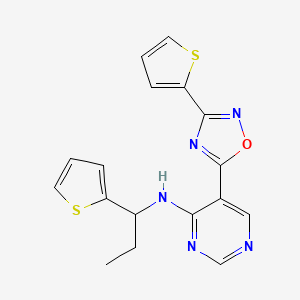

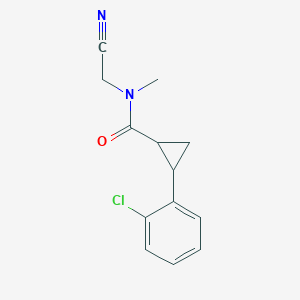

![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)

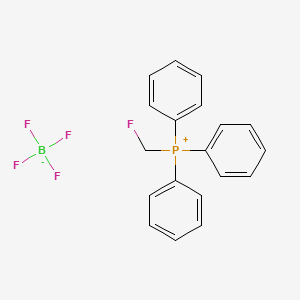

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3003840.png)

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)